Bienvenue dans la boutique en ligne BenchChem!

(S)-Pyrrolidine-3-acetic acid hcl

GABAB receptor Enantioselectivity Neuropharmacology

(S)-Pyrrolidine-3-acetic acid hydrochloride (CAS 122442-02-8), also known as (S)-(+)-homo-β-proline hydrochloride, is a chiral pyrrolidine-based γ-aminobutyric acid (GABA) analogue. The compound is characterized by a defined (3S)-stereocenter on the pyrrolidine ring bearing an acetic acid side chain, is supplied as the hydrochloride salt with typical purity of 97%, and appears as a white to yellow solid.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Cat. No. B7981124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyrrolidine-3-acetic acid hcl
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CNCC1CC(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c8-6(9)3-5-1-2-7-4-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
InChIKeyBDLQVQGTZQCUQF-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Pyrrolidine-3-acetic Acid HCl: Procurement-Relevant Physicochemical and Pharmacological Identity


(S)-Pyrrolidine-3-acetic acid hydrochloride (CAS 122442-02-8), also known as (S)-(+)-homo-β-proline hydrochloride, is a chiral pyrrolidine-based γ-aminobutyric acid (GABA) analogue [1]. The compound is characterized by a defined (3S)-stereocenter on the pyrrolidine ring bearing an acetic acid side chain, is supplied as the hydrochloride salt with typical purity of 97%, and appears as a white to yellow solid . This compound serves both as a conformationally restricted ligand for GABA transporters and receptors and as a versatile chiral building block for medicinal chemistry derivatization [2].

Why (S)-Pyrrolidine-3-acetic Acid HCl Cannot Be Replaced by Its (R)-Enantiomer or Other GABA Uptake Inhibitors


The (S)- and (R)-enantiomers of pyrrolidine-3-acetic acid exhibit opposite stereoselectivity at GABA receptor subtypes and divergent transporter inhibition profiles. (S)-homo-β-proline displays exclusive affinity for GABAB receptors, whereas the (R)-enantiomer is >10-fold more potent at GABAA receptors [1]. Furthermore, the core scaffold differs fundamentally from nipecotic acid (a piperidine-3-carboxylic acid), which targets a distinct conformational space and shows different GABA transporter subtype selectivity [2]. Simple substitution with the racemate, the opposite enantiomer, or the methyl ester prodrug form introduces uncontrolled stereochemical and pharmacokinetic variables that compromise experimental reproducibility and structure-activity relationship (SAR) interpretation [3].

(S)-Pyrrolidine-3-acetic Acid HCl: Head-to-Head Quantitative Differentiation Evidence


Enantioselective GABAB Receptor Binding: (S)-Homo-β-proline vs. (R)-Homo-β-proline

The enantiomers of homo-β-proline display opposite stereoselectivity at GABA receptor subtypes. In competitive radioligand binding assays using rat brain membrane preparations, (S)-homo-β-proline was found to account exclusively for the GABAB receptor affinity of the racemate, while the (R)-enantiomer was inactive at GABAB sites. Conversely, (R)-homo-β-proline exhibited >10-fold higher potency than the (S)-enantiomer at GABAA receptors [1].

GABAB receptor Enantioselectivity Neuropharmacology

GABA Transporter Subtype Inhibition Profile: (S)-Pyrrolidine-3-acetic Acid at Human GAT3 vs. GAT1

In a ChEMBL-curated dataset hosted by BindingDB, the (S)-enantiomer of pyrrolidine-3-acetic acid was evaluated against recombinant human GABA transporters expressed in Flp-In CHO cells using [³H]GABA uptake assays. The compound inhibited human GAT3 with an IC₅₀ of 2.51 μM, compared to an IC₅₀ of 3.90 μM at human GAT1, indicating a modest ~1.6-fold preference for GAT3 over GAT1 [1]. The (R)-enantiomer, evaluated in a separate assay system (mouse GAT1 in HEK293 cells), showed an IC₅₀ of 4.07 μM [2].

GABA transporter GAT3 GAT1 Uptake inhibition

GABA Uptake Inhibition in Native Tissue: Equipotent Enantiomers with Divergent Receptor Pharmacology

Despite their opposite stereoselectivity at GABA receptor subtypes, (S)- and (R)-homo-β-proline were found to be approximately equieffective as inhibitors of [³H]GABA uptake in rat brain synaptosomal preparations [1]. This demonstrates that the enantiomers can be functionally interchangeable for synaptosomal GABA uptake inhibition while remaining pharmacologically distinct at postsynaptic receptor sites. In cultured cells, homo-β-proline was identified as a potent inhibitor of both neuronal and glial GABA uptake, distinguishing it from other heterocyclic GABA analogues that preferentially target only one cell type [2].

Synaptosomal GABA uptake Neuron-glia Anticonvulsant

Derivatization Potential: Pyrrolidine-3-acetic Acid Scaffold Yields Sub-Nanomolar mGAT1 Inhibitors via Oxime Library Chemistry

While the parent (S)-pyrrolidine-3-acetic acid exhibits micromolar affinity for GABA transporters, chemical derivatization of the pyrrolidine-3-acetic acid scaffold as oxime libraries has been shown to yield potent mGAT1 inhibitors. The most potent oxime identified, bearing a 2',4'-dichlorobiphenyl residue, displayed a pKi of 7.87 ± 0.01 (Ki ≈ 13.5 nM) at mGAT1 [1]. This represents an approximately 300-fold improvement in binding affinity relative to the parent compound's GAT1 IC₅₀ (~3.9 μM), demonstrating the scaffold's suitability for focused library synthesis and SAR exploration.

Oxime library mGAT1 MS Binding Assay Scaffold derivatization

Synthetic Accessibility: High Optical Purity via Established Enantioselective Routes

Both enantiomers of pyrrolidine-3-acetic acid can be synthesized in enantiomerically pure form via multiple established routes. A chemoenzymatic method yields both (R)- and (S)-homo-β-proline with high enantiomeric excess using enantiocomplementary enzymes in the desymmetric hydrolysis of 3-nitromethylglutaric acid diethyl ester [1]. Alternatively, diastereomerically pure pyrrolidin-2-one intermediates can be converted into (S)-3-pyrrolidineacetic acid via intramolecular Michael reaction, with chromatographic separation yielding >99% optical purity after deprotection [2]. Commercially, the hydrochloride salt is supplied at 97% chemical purity .

Asymmetric synthesis Enantiomeric excess Chiral building block

Patent-Literature Positioning: Pyrrolidine-3-acetic Acid Derivatives in CX3CR1 and GABA Transporter Therapeutic Areas

The pyrrolidine-3-acetic acid scaffold appears in multiple patent families targeting distinct therapeutic pathways. Eisai R&D Management Co. has claimed pyrrolidin-3-yl acetic acid derivatives as inhibitors of the fractalkine-CX3CR1 pathway for inflammatory bowel disease (US 9,550,732 B2) [1]. Additionally, EP-2757103-A1 claims pyrrolidine-3-ylacetic acid derivatives broadly . Separately, the GABA uptake inhibitor literature positions the scaffold as a privileged structure for CNS drug discovery [2]. The existence of parallel patent families in immunology and neuroscience indicates that the scaffold's biological activity is not limited to GABAergic mechanisms.

Fractalkine-CX3CR1 Inflammatory bowel disease GABA transporter Patent landscape

High-Value Application Scenarios for (S)-Pyrrolidine-3-acetic Acid HCl Based on Quantitative Evidence


GABAB Receptor Pharmacology Studies Requiring Enantiopure Ligand

The exclusive GABAB receptor affinity of the (S)-enantiomer [1] makes (S)-pyrrolidine-3-acetic acid HCl the appropriate tool compound for studies investigating GABAB-mediated signaling, presynaptic inhibition, or GABAB receptor structure-function relationships. Using the (R)-enantiomer in such studies would yield false-negative results, as (R)-homo-β-proline lacks measurable GABAB binding. Procurement of the enantiopure (S)-HCl salt ensures that observed pharmacological effects can be attributed specifically to GABAB receptor engagement rather than GABAA cross-reactivity.

Astrocytic GAT3-Focused GABA Uptake Inhibition Studies

The modest but reproducible GAT3-over-GAT1 selectivity (~1.6-fold, IC₅₀ 2.51 μM at hGAT3) [1] positions (S)-pyrrolidine-3-acetic acid as a GAT3-preferring pharmacological probe for studying astrocytic GABA clearance mechanisms. In experimental paradigms where GAT3 is the dominant transporter (e.g., extrasynaptic GABA spillover, glial-neuronal GABA cycling), the compound's inhibition profile supports its use as a reference inhibitor against which novel GAT3-selective compounds can be benchmarked. Researchers should note the micromolar potency and plan concentration-response curves accordingly.

Chiral Scaffold for GABA Transporter-Targeted Library Synthesis

The demonstrated 300-fold affinity enhancement achievable through oxime library derivatization of the pyrrolidine-3-acetic acid scaffold (pKi 7.87 vs. parent IC₅₀ ~3.9 μM) [1] supports the procurement of enantiopure (S)-pyrrolidine-3-acetic acid HCl as a starting material for focused library synthesis. The free amine (after neutralization of the HCl salt) can be directly functionalized via reductive amination, acylation, or oxime formation to generate diverse compound collections targeting GABA transporter subtypes. The commercial availability at 97% purity enables direct use without additional purification in many parallel synthesis workflows.

Cross-Therapeutic Exploratory Programs Leveraging Dual Immunology-Neuroscience Patent Footprint

The pyrrolidine-3-acetic acid scaffold has been independently claimed in patent families for fractalkine-CX3CR1 pathway inhibition (inflammatory bowel disease) and for GABA transporter modulation (neurological disorders) [1]. Research programs exploring the intersection of neuroinflammation, gut-brain axis signaling, or chemokine-GABA crosstalk can procure (S)-pyrrolidine-3-acetic acid HCl as a common building block from which to elaborate derivatives probing both pharmacological pathways. This dual patent footprint reduces procurement risk by providing multiple therapeutic area justifications for scaffold investment.

Quote Request

Request a Quote for (S)-Pyrrolidine-3-acetic acid hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.